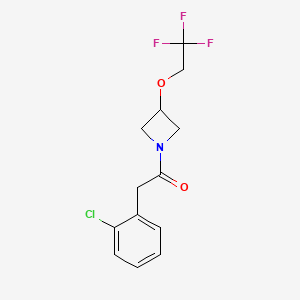

2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Description

This compound features a 2-chlorophenyl group attached to an ethanone backbone, with a 3-(2,2,2-trifluoroethoxy)azetidine ring at the ketone position. The azetidine (a 4-membered nitrogen-containing heterocycle) and trifluoroethoxy group distinguish it from simpler hydroxyacetophenone derivatives.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3NO2/c14-11-4-2-1-3-9(11)5-12(19)18-6-10(7-18)20-8-13(15,16)17/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEDZAAVQNITKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC=C2Cl)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps:

Formation of the Azetidinyl Intermediate: The azetidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino ester.

Introduction of the Trifluoroethoxy Group: This step often involves the reaction of the azetidinyl intermediate with a trifluoroethanol derivative under basic conditions.

Attachment of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the azetidinyl intermediate, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate chlorophenyl ketone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its unique interactions with biological targets make it a candidate for:

- Anticancer Agents : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer proliferation.

- Antimicrobial Activity : Preliminary studies show promise in combating bacterial infections, potentially due to the compound's ability to disrupt bacterial cell membranes.

Case Study : A study conducted on derivatives of azetidine compounds indicated significant activity against various cancer cell lines, suggesting that modifications like those seen in 2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone could enhance efficacy against resistant strains .

Materials Science

In materials science, the compound's properties can be exploited for:

- Polymer Development : The trifluoroethoxy group enhances hydrophobicity, making it suitable for creating water-resistant coatings.

- Advanced Coatings : Its chemical stability under various conditions allows for applications in protective coatings that require durability and resistance to environmental factors.

Research indicates that 2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone exhibits notable biological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with receptors influencing cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties between the target compound and related analogs:

Key Observations:

- Heterocyclic Diversity : The target compound’s azetidine ring is distinct from piperazine (in ) or indole (in ) derivatives. Azetidines are less common in the evidence and may confer unique conformational rigidity or metabolic stability.

- Substituent Positioning : The 2-chlorophenyl group is shared with compounds like those in , but its combination with a trifluoroethoxy-azetidine is unique.

Physical and Chemical Properties

- Melting Points: Analogs like 2-chloro-1-(2-hydroxy-4-methoxyphenyl)-2-(phenylthio)ethanone melt at 49–50°C , whereas hydroxyl-rich derivatives (e.g., ) may have higher melting points due to hydrogen bonding. The target compound’s melting point is likely lower due to reduced polarity from the trifluoroethoxy group.

- Solubility : The azetidine ring and trifluoroethoxy group may increase solubility in organic solvents compared to hydroxylated analogs .

Pharmacological Potential

- Chlorophenyl Motif: Shared with indole-based compounds in , which are explored for receptor binding (e.g., cannabinoid receptors). The 2-chlorophenyl group may enhance affinity for hydrophobic binding pockets.

- Trifluoroethoxy Group: Known to improve metabolic stability in drug design, as seen in .

- Azetidine vs. Piperazine : Piperazine derivatives (e.g., ) are common in CNS drugs; azetidines offer a smaller, more strained ring, which could modulate target selectivity.

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone , also known by its IUPAC name, is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can be represented as follows:

- Molecular Formula : C13H12ClF3NO

- Molecular Weight : 305.69 g/mol

- CAS Number : Not specifically listed but related to similar compounds.

The compound features a chlorophenyl group and a trifluoroethoxy substituent, which may influence its pharmacological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar structural motifs. For instance, compounds containing chlorophenyl and trifluoroethyl groups have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that compounds with analogous structures exhibited significant inhibitory effects on tumor growth, suggesting that the presence of these functional groups may enhance biological activity against cancer cells .

Table 1: Summary of Cytotoxicity Studies

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 15 | |

| Compound B | MCF-7 | 10 | |

| 2-Chlorophenyl Derivative | A549 | 12 |

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. For instance, derivatives with chlorophenyl groups have shown activity against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 3.9 to 31.5 µg/ml for structurally related compounds .

Table 2: Antimicrobial Activity Data

| Compound Name | Bacterial Strain | MIC (µg/ml) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 5 | |

| Compound D | Escherichia coli | 20 | |

| Triazole Derivative | Pseudomonas aeruginosa | 15 |

The mechanism underlying the biological activity of this compound may involve multiple pathways. Initial studies suggest that it could interact with cellular receptors or enzymes that are crucial for cell proliferation and survival. For example, some related compounds have been shown to inhibit ribonucleotide reductase (RR), an enzyme critical for DNA synthesis in cancer cells .

Case Studies

- In Vitro Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of a series of chlorophenyl derivatives on twelve human cancer cell lines. The results indicated that certain derivatives exhibited potent tumor growth inhibition comparable to standard chemotherapeutic agents like cisplatin .

- Antimicrobial Efficacy : A case study highlighted the effectiveness of a chlorophenyl derivative against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an alternative treatment option in antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, and how can reaction yields be optimized?

- Methodology : Use a multi-step approach:

- Step 1 : Synthesize the azetidine ring via cyclization of 1,3-dihaloalkanes with ammonia derivatives under inert atmosphere .

- Step 2 : Introduce the trifluoroethoxy group via nucleophilic substitution using 2,2,2-trifluoroethyl tosylate and a base (e.g., NaH) in anhydrous THF .

- Step 3 : Couple the 2-chlorophenylacetyl moiety using Friedel-Crafts acylation with AlCl₃ as a catalyst .

- Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (1.2–1.5 equivalents of acyl chloride) to improve yields (typical range: 45–65%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for azetidine ring protons (δ 3.5–4.2 ppm) and trifluoroethoxy CF₃ signals (δ 4.3–4.7 ppm) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion [M]⁺ at m/z 335.07 and fragmentation patterns (e.g., loss of CF₃CH₂O group at m/z 215) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Precautions :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face shields due to skin/eye irritation risks .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers design initial biological activity screens for this compound?

- Protocol :

- Target Selection : Prioritize enzymes or receptors with known interactions with chlorophenyl/azetidine motifs (e.g., kinase inhibitors) .

- Assay Setup : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity studies at 10–100 µM concentrations .

- Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks to exclude false positives .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight :

- The CF₃ group increases the electrophilicity of the adjacent azetidine nitrogen, enhancing susceptibility to nucleophilic attack.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., ethoxy vs. trifluoroethoxy) using kinetic studies (UV-Vis monitoring at 240 nm) .

Q. What strategies mitigate hydrolytic instability of the azetidine ring under acidic or aqueous conditions?

- Approaches :

- Protective Groups : Temporarily substitute the azetidine nitrogen with Boc or Fmoc groups during synthesis .

- Formulation : Use lyophilization to stabilize the compound in solid-state storage (≤ -20°C) .

- pH Optimization : Conduct stability assays in buffered solutions (pH 6–8) to identify degradation thresholds .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Analysis Framework :

- Source Evaluation : Verify purity (>95% by HPLC) and batch-to-batch consistency in conflicting studies .

- Assay Conditions : Replicate experiments under identical parameters (e.g., cell line, incubation time) to isolate variables .

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies and identify outliers .

Q. What methodologies assess the environmental fate of this compound, particularly its persistence in aquatic systems?

- Experimental Design :

- Biodegradation Studies : Incubate with activated sludge (OECD 301F protocol) and measure half-life via LC-MS/MS .

- Ecotoxicology : Expose Daphnia magna to 0.1–10 mg/L concentrations and monitor mortality/behavior over 48 hours .

- Photodegradation : Simulate sunlight exposure (UVB lamps) and track byproduct formation (e.g., chlorophenols) using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.